![molecular formula C17H20N2O2 B2697946 2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034337-39-6](/img/structure/B2697946.png)
2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-pyridinylmethyl acetamides and has been shown to exhibit potent anti-inflammatory properties.
Scientific Research Applications
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic transformations, including formal anti-Markovnikov alkene hydromethylation. The method has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.
Anti-Tubercular Agents: Novel Derivatives
Researchers have designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Pyrazinamide, an essential first-line drug in TB therapy, inspired this work .
Anti-Fibrosis Activity: HSC-T6 Cells
Some derivatives of 2-(pyridin-2-yl)acetamide have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are particularly relevant for addressing fibrotic conditions .
Suzuki–Miyaura Coupling: Carbon–Carbon Bond Formation
The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. Although pinacol boronic esters are essential in this context, their stability and efficient protodeboronation remain critical considerations .
properties
IUPAC Name |
2-cyclopentyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-13-3-1-2-4-13)19-11-14-5-6-16(18-10-14)15-7-8-21-12-15/h5-8,10,12-13H,1-4,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHPXURCOCHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide |
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